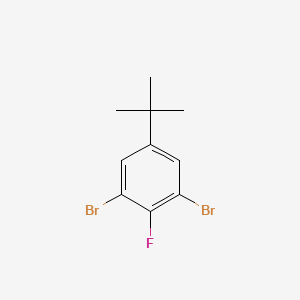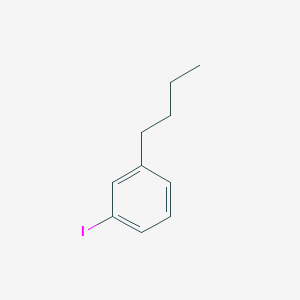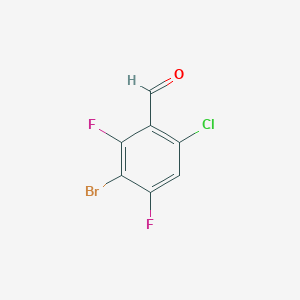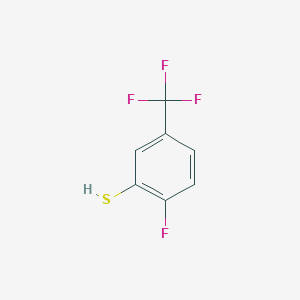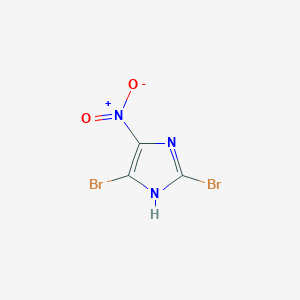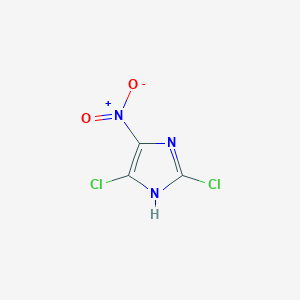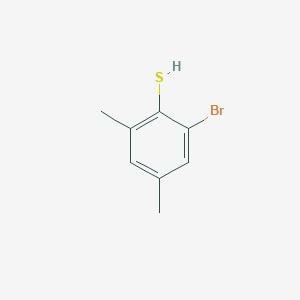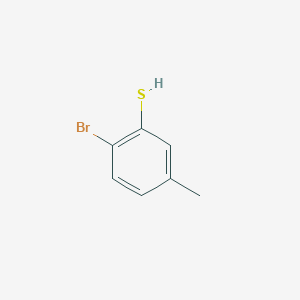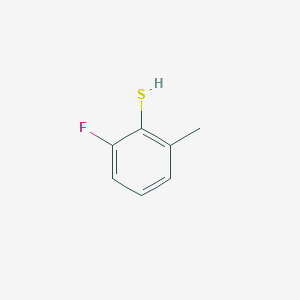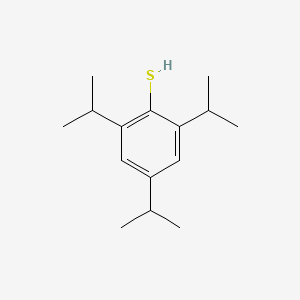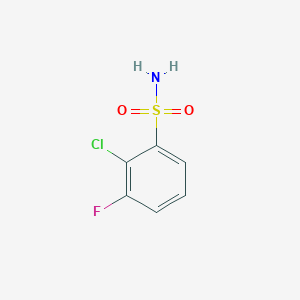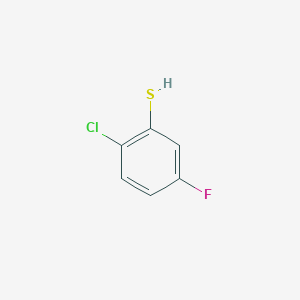
2-Chloro-5-fluorobenzenethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-fluorobenzenethiol: is an organosulfur compound with the molecular formula C6H4ClFS It is a derivative of benzenethiol, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted with chlorine and fluorine atoms, respectively
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluorobenzenethiol typically involves the halogenation of benzenethiol derivatives. One common method is the selective chlorination and fluorination of benzenethiol using appropriate halogenating agents under controlled conditions. For instance, the reaction can be carried out using chlorine gas and fluorine gas in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a multi-step process involving the halogenation of benzenethiol followed by purification steps. The process may include distillation, recrystallization, and chromatography to obtain the desired purity and yield of the compound.
化学反应分析
Types of Reactions: 2-Chloro-5-fluorobenzenethiol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The compound can undergo reduction to form corresponding thiophenol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, and organolithium compounds are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide, sodium hypochlorite, and potassium permanganate are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products:
Substitution Reactions: Products include various substituted benzenethiols.
Oxidation Reactions: Products include disulfides and sulfonic acids.
Reduction Reactions: Products include thiophenol derivatives.
科学研究应用
2-Chloro-5-fluorobenzenethiol has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
作用机制
The mechanism of action of 2-Chloro-5-fluorobenzenethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activities and signaling pathways. The presence of chlorine and fluorine atoms can enhance the compound’s reactivity and specificity towards certain biological targets.
相似化合物的比较
2-Chlorobenzenethiol: Lacks the fluorine atom, resulting in different reactivity and properties.
5-Fluorobenzenethiol: Lacks the chlorine atom, leading to variations in chemical behavior.
2-Chloro-4-fluorobenzenethiol: Has the fluorine atom at a different position, affecting its reactivity and applications.
Uniqueness: 2-Chloro-5-fluorobenzenethiol is unique due to the specific positioning of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
2-chloro-5-fluorobenzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFS/c7-5-2-1-4(8)3-6(5)9/h1-3,9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEXNJRRBCNZOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)S)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

